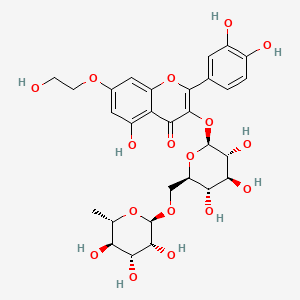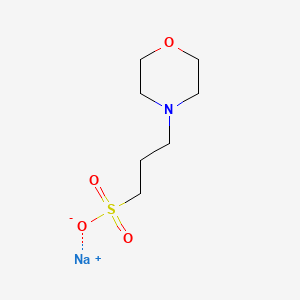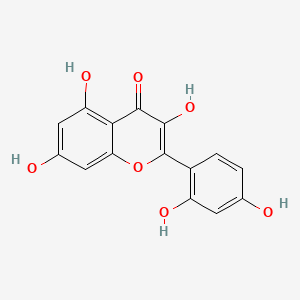
间苯酚磺酸
描述
M-Phenolsulfonic acid, also known as 3-hydroxybenzenesulfonic acid, is an arenesulfonic acid that is phenol substituted by a sulfo group at C-3 . It has a role as a metabolite and is functionally related to a phenol .
Synthesis Analysis
A second-generation m-phenolsulfonic acid-formaldehyde resin (PAFR II) catalyst was prepared by condensation polymerization of sodium m-phenolsulfonate and paraformaldehyde in an aqueous H2SO4 solution .Molecular Structure Analysis
The molecular formula of m-Phenolsulfonic acid is C6H6O4S . Its molecular weight is 174.18 g/mol . The InChI representation is InChI=1S/C6H6O4S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4,7H,(H,8,9,10) .Physical And Chemical Properties Analysis
M-Phenolsulfonic acid has a molecular weight of 174.18 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 173.99867984 g/mol . The compound has a rotatable bond count of 1 .科学研究应用
1. 酯化过程中的催化剂
间苯酚磺酸-甲醛树脂 (PAFR II) 是催化剂技术的一项重大进步。由郝祥虎等人(2019 年)开发的这种坚固的酸树脂催化剂表现出改进的催化活性和稳定性。它用于间歇式和连续流直接酯化过程,无需除水,与连续流酯化中的其他商品酸催化剂相比,可提供更高的产品收率 (郝祥虎等人,2019 年)。
2. 尿液类固醇的分析
苯酚磺酸是尿液类固醇比色测定的重要组成部分。正如 W. M. 艾伦 (1950 年) 所概述的,它用于测定尿雌激素的各种修饰中。这种方法在很大程度上取代了生物测定来研究类固醇排泄,并且在许多情况下比生物测定提供了更有价值的见解 (W. M. 艾伦,1950 年)。
3. 有机和医药中间体的合成
间氨基苯酚是各个行业的重要中间体,其合成使用了涉及间苯酚磺酸的工艺。由永军毛等人(2020 年)详细阐述的这种合成对于生产功能染料和染料中间体至关重要。该方法解决了废酸和安全问题等挑战,使其成为有机合成中的一项重要进步 (永军毛等人,2020 年)。
4. 水性混合物中的脱磺
M. 杰森(1993 年)的研究重点是水性硫酸氢钠混合物中苯酚磺酸的脱磺。这项研究对于了解苯酚和苯酚磺酸在各种化学过程中的动力学至关重要 (M. 杰森,1993 年)。
5. 提高微生物燃料电池中的发电量
由敬沈等人(2020 年)进行的一项研究探讨了在处理高强度酚类废水的微生物燃料电池 (MFC) 中使用褐煤活性焦炭。这项创新显着提高了发电量和苯酚降解,展示了间苯酚磺酸在环境和能源应用中的潜力 (敬沈等人,2020 年)。
6. 重新评估己糖和戊糖估计中的苯酚-硫酸反应
P. 拉奥和 T. N. 帕塔比拉曼(1989 年)重新评估了苯酚-硫酸反应,这对于己糖和戊糖的估计至关重要。他们改进的方法克服了传统程序的局限性,提高了碳水化合物分析的准确性和效率 (P. 拉奥和 T. N. 帕塔比拉曼,1989 年)。
7. 电镀应用
Н С Ивченко 和 Ольга Владимировна Немыкина (2017) 研究了在镀铜电解液中添加苯酚磺酸。他们的研究表明,苯酚磺酸提高了铜镀层的质量,产生了细晶粒、致密且略有光泽的沉淀物。这一发现对电镀行业具有重要意义 (Н С Ивченко和 Ольга Владимировна Немыкина,2017 年)。
8. 牙科防腐剂的遗传毒性评估
F. 浜口和 T. 筒井(2000 年)评估了牙科防腐剂的遗传毒性,包括对苯酚磺酸。他们的研究涉及叙利亚仓鼠胚胎细胞中的非计划 DNA 合成,为这些化合物在牙科应用中的安全性提供了至关重要的见解 (F. 浜口和 T. 筒井,2000 年)。
9. 生产有价值的酯
Yohan Kim 等人(2015 年)展示了苯酚磺酸-甲醛树脂在脂肪酸酯化中用作催化剂。他们的方法不需要溶剂或除水,显示了该树脂在生产有价值的酯方面的潜力,这在各种工业应用中至关重要 (Yohan Kim 等人,2015 年)。
10. 水中 4-苯酚磺酸的破坏
杨海明等人(2013 年)关于使用阳极接触辉光放电电解法破坏水中 4-苯酚磺酸的研究为环境修复提供了宝贵的见解。他们的发现对于了解苯酚磺酸在水生环境中的降解途径和动力学至关重要 (杨海明等人,2013 年)。
安全和危害
未来方向
A second-generation m-phenolsulfonic acid-formaldehyde resin catalyst was prepared by condensation polymerization of sodium m-phenolsulfonate and paraformaldehyde in an aqueous H2SO4 solution, improving in both catalytic activity and stability . This suggests potential future directions in the use of m-Phenolsulfonic acid in catalyst development for continuous-flow esterification .
属性
IUPAC Name |
3-hydroxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4,7H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLXQTGLKVQKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060406 | |
| Record name | m-Phenolsulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Phenolsulfonic acid | |
CAS RN |
585-38-6 | |
| Record name | 3-Hydroxybenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Phenolsulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Phenolsulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Phenolsulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-hydroxybenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-PHENOLSULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJU1H9LTR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














